molecular formula C19H16ClN3O B11448632 6-chloro-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

6-chloro-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11448632
M. Wt: 337.8 g/mol
InChI Key: OUGYLEJNBJDYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound belonging to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to an imidazole ring

Preparation Methods

The synthesis of 6-chloro-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves multiple steps, typically starting with the preparation of the imidazo[1,2-a]pyridine core. Common synthetic routes include:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

6-chloro-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize the reaction outcomes.

Mechanism of Action

The mechanism of action of 6-chloro-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-chloro-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other related compounds.

Properties

Molecular Formula

C19H16ClN3O

Molecular Weight

337.8 g/mol

IUPAC Name

6-chloro-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H16ClN3O/c1-12-3-7-15(8-4-12)21-19-18(16-9-5-13(2)24-16)22-17-10-6-14(20)11-23(17)19/h3-11,21H,1-2H3

InChI Key

OUGYLEJNBJDYKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(O4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.